3-Ethyl-3-(iodomethyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-(iodomethyl)oxetane is a chemical compound with the molecular formula C6H11IO. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-3-(iodomethyl)oxetane can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-3-(hydroxymethyl)oxetane with iodine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group with an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-(iodomethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction Reactions: Reduction of the iodine atom can yield 3-ethyl-3-(hydroxymethyl)oxetane.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 3-ethyl-3-(azidomethyl)oxetane or 3-ethyl-3-(thiocyanatomethyl)oxetane.
Oxidation: Formation of 3-ethyl-3-(hydroxymethyl)oxetane.
Reduction: Formation of 3-ethyl-3-(hydroxymethyl)oxetane.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-(iodomethyl)oxetane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.
Materials Science: The compound is utilized in the synthesis of polymers and advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and natural product analogs
Wirkmechanismus
The mechanism of action of 3-ethyl-3-(iodomethyl)oxetane involves its ability to undergo nucleophilic substitution reactions. The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to create diverse chemical structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-3-(hydroxymethyl)oxetane
- 3-Phenyl-3-(iodomethyl)oxetane
- 3-Methyl-3-(iodomethyl)oxetane
Uniqueness
3-Ethyl-3-(iodomethyl)oxetane is unique due to the presence of both an ethyl group and an iodine atom on the oxetane ring. This combination imparts distinct reactivity and properties compared to other oxetane derivatives. The iodine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
181134-88-3 |
---|---|
Molekularformel |
C6H11IO |
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
3-ethyl-3-(iodomethyl)oxetane |
InChI |
InChI=1S/C6H11IO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 |
InChI-Schlüssel |
XDJIQWRWOJKPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.